A Technical Guide to 2,3-Diaminopropan-1-ol Dihydrochloride: A Versatile Chiral Building Block in Medicinal Chemistry
A Technical Guide to 2,3-Diaminopropan-1-ol Dihydrochloride: A Versatile Chiral Building Block in Medicinal Chemistry
This guide provides an in-depth analysis of 2,3-Diaminopropan-1-ol dihydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its molecular characteristics, synthesis, applications, and handling protocols, underscoring its significance as a versatile scaffold in the synthesis of complex therapeutic agents.
Part 1: Core Molecular Attributes and Physicochemical Profile
2,3-Diaminopropan-1-ol is a trifunctional molecule containing two amine groups and one primary alcohol. This structure, particularly its chiral nature, makes it a valuable starting material for synthesizing non-proteinogenic amino acids and other complex molecules. The dihydrochloride salt form enhances its stability and handling characteristics as a solid.
The fundamental structure consists of a three-carbon propane backbone. A hydroxyl group is attached to the first carbon (C1), an amino group to the second (C2), and another amino group to the third (C3). The presence of a chiral center at C2 means the molecule can exist as (R) and (S) enantiomers, a critical consideration in pharmaceutical synthesis where stereochemistry dictates biological activity.
Molecular Structure of 2,3-Diaminopropan-1-ol Dihydrochloride
Caption: 2D representation of 2,3-Diaminopropan-1-ol dihydrochloride with the chiral center at C2 marked.
Physicochemical Data
The properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases for the dihydrochloride salt and the free base.
| Property | Value | Source |
| CAS Number | 52393-59-6 | [1] |
| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |
| Molecular Weight | 163.04 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Topological Polar Surface Area (TPSA) | 72.27 Ų (for free base) | [2] |
| logP | -1.735 (for free base) | [2] |
| Hydrogen Bond Donors | 3 (for free base) | [2] |
| Hydrogen Bond Acceptors | 3 (for free base) | [2] |
| Rotatable Bonds | 2 (for free base) | [2] |
Part 2: Synthesis, Reactivity, and Experimental Protocols
The synthesis of enantiomerically pure 2,3-diaminopropanols is crucial for their application in drug discovery. A common and efficient strategy employs starting materials from the chiral pool, such as amino acids. D-serine is an excellent precursor for this purpose.
Causality in Synthetic Strategy
The choice of D-serine as a starting material is strategic. It provides the core C3 backbone with the desired stereochemistry at the C2 position already established. The synthetic challenge then becomes the selective transformation of the carboxyl and hydroxyl groups of serine into the C3-amine and C1-hydroxyl groups of the target molecule, respectively. A multi-step process involving robust and well-characterized reactions is typically employed to ensure high yield and stereochemical fidelity. A strategy published by D'Andrea et al. (2020) illustrates a reliable pathway via a Weinreb-Nahm amide intermediate, which allows for controlled reduction to an aldehyde without over-reduction to the alcohol.[3] This aldehyde is then a key intermediate for introducing the second amine via reductive amination.[3]
Representative Synthetic Protocol: From D-Serine
The following protocol is adapted from established literature methods for the synthesis of protected 2,3-diaminopropanols, which are direct precursors to the title compound.[3]
Step 1: Weinreb-Nahm Amide Formation from N-Protected D-Serine
-
Dissolve Nα-Fmoc-O-tert-butyl-D-serine (1.0 eq) in dry dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt) monohydrate (1.2 eq), N,N'-diisopropylcarbodiimide (DIC) (1.2 eq), and diisopropylethylamine (DIEA) (1.2 eq).
-
Stir the mixture for 2 hours at room temperature.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and DIEA (1.2 eq) in dry DCM.
-
Add the hydroxylamine solution dropwise to the activated serine solution and stir overnight at room temperature.
-
Perform a standard aqueous work-up to isolate the crude Weinreb-Nahm amide, which is often pure enough for the next step.[3]
Step 2: Reduction to Garner-like Aldehyde
-
Dissolve the Weinreb-Nahm amide (1.0 eq) from Step 1 in dry tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction closely by TLC; it is typically complete within 15 minutes.[3]
-
Quench the reaction cautiously by adding a 5% aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether. The resulting aldehyde is often used directly in the next step after solvent removal.[3]
Step 3: Reductive Amination
-
Dissolve the aldehyde (1.0 eq) from Step 2 in ethanol.
-
Add the desired amine (e.g., benzylamine, 1.1 eq) and titanium(IV) isopropoxide (1.2 eq). Stir for 10 minutes at room temperature to form the imine.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) and stir overnight at room temperature.[3]
-
Work-up the reaction to yield the orthogonally protected 2,3-diaminopropan-1-ol.
Step 4: Deprotection and Salt Formation
-
The protecting groups (e.g., Fmoc, Boc, Benzyl) are removed using standard literature procedures (e.g., piperidine for Fmoc, TFA for Boc, catalytic hydrogenation for Benzyl).
-
The resulting free base, 2,3-diaminopropan-1-ol, is dissolved in a suitable solvent like methanol or ethanol.
-
An excess of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) is added to precipitate the dihydrochloride salt.
-
The solid is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum.
Part 3: Applications in Drug Discovery and Development
The unique trifunctional nature of 2,3-diaminopropan-1-ol makes it a powerful building block, primarily as a precursor to the non-proteinogenic amino acid L-2,3-diaminopropanoic acid (L-Dap).
Role as a Precursor to L-Dap
L-Dap is a crucial component of numerous natural products with significant biological activity, including the antitumor antibiotics, bleomycins.[3] Furthermore, L-Dap and its C3-functionalized derivatives form the structural core of monobactams, a class of β-lactam antibiotics.[4] The ability to synthesize various L-Dap analogs from 2,3-diaminopropan-1-ol allows for the generation of novel antibiotics with potentially improved activity against resistant bacterial strains.[4]
Case Study: Engineered Monobactam Biosynthesis
Monobactams, such as aztreonam, are distinguished by their N-sulfonated β-lactam ring and are noted for their stability against metallo-β-lactamases.[4] Research has focused on creating novel monobactams by modifying the L-Dap side chain. A key strategy involves synthesizing a library of C3-substituted 2,3-diaminopropionate analogs. These are then supplied to mutant bacterial strains (e.g., Pseudomonas acidophila) that are deficient in the native precursor but possess the necessary non-ribosomal peptide synthetase (NRPS) machinery.[4] This "chemical complementation" approach enables the site-specific incorporation of non-native, functionalized building blocks, leading to the production of novel, bioactive monobactams.
Workflow: From Building Block to Bioactive Compound
The following diagram illustrates the workflow for utilizing 2,3-diaminopropan-1-ol as a precursor in an engineered biosynthesis platform.
Caption: Workflow for developing novel monobactams using a functionalized 2,3-diaminopropan-1-ol derivative.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,3-Diaminopropan-1-ol dihydrochloride is essential for ensuring researcher safety.
Hazard Identification:
-
Target Organ Toxicity: May cause respiratory irritation or drowsiness/dizziness (Specific Target Organ Toxicity – Single Exposure).[5]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Handle only in a well-ventilated area or in a closed system, such as a fume hood.[7][8]
-
Personal Protection: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[6][7][8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][7][8] Do not breathe dust.[8]
Storage:
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
Incompatibilities: Store away from strong oxidizing agents.[8] For enhanced stability, particularly for the free base or moisture-sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][8]
Conclusion
2,3-Diaminopropan-1-ol dihydrochloride is more than a simple chemical reagent; it is a strategic starting material for accessing complex and stereochemically defined molecular architectures. Its utility as a precursor to L-Dap analogs has positioned it as a critical tool in the development of next-generation antibiotics and other therapeutics. A thorough understanding of its synthesis, reactivity, and handling allows researchers to fully leverage its potential in pushing the boundaries of medicinal chemistry and drug discovery.
References
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NextSDS. (n.d.). (2R)-2,3-diaminopropan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]
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De Kimpe, N., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]
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NextSDS. (n.d.). 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]
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D'Andrea, L. D., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1302. Retrieved from [Link]
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Koirala, J., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Chemical Biology, 4(1), 8-14. Retrieved from [Link]
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NextSDS. (n.d.). 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Diaminopropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Kiuchi, M., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961. Retrieved from [Link]
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (n.d.). DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS.
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Gholami, M., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6). Retrieved from [Link]
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